5-Bromo-3-chlorobenzene-1,2-diamine
Overview
Description
5-Bromo-3-chlorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups at positions 5, 3, 1, and 2, respectively. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chloroaniline.
Amination: The brominated intermediate is then subjected to amination reactions to introduce the amino groups at positions 1 and 2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial-grade brominating agents and optimized reaction conditions to ensure high yield and purity.
Efficient Amination: Employing efficient amination techniques to introduce the amino groups with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Ammonia or primary amines under controlled temperature and pressure.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzene Derivatives: Products formed from electrophilic aromatic substitution.
Aminated Compounds: Products formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to understand enzyme interactions and protein functions.
Medicine:
Pharmaceutical Research: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chlorobenzene-1,2-diamine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison:
- Uniqueness: 5-Bromo-3-chlorobenzene-1,2-diamine is unique due to the presence of two amino groups, which significantly influence its reactivity and applications compared to other bromochlorobenzene derivatives .
- Reactivity: The presence of both bromine and chlorine atoms, along with amino groups, makes it more reactive in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
5-bromo-3-chlorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJIODKDXFJLRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325949 | |
Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16429-44-0 | |
Record name | 16429-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16429-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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